MGDG Exhibits 3.6-Fold Higher In Vivo Anti-Inflammatory Potency Than DGDG in Mouse Paw Edema Model
In the carrageenan-induced paw edema model, MGDG demonstrated significantly enhanced anti-inflammatory efficacy compared to DGDG at equivalent doses, as well as superior potency to the reference NSAID indomethacin [1]. MGDG also inhibited croton-oil-induced ear edema to a greater extent than the corticosteroid betamethasone 17,21-dipropionate [1].
| Evidence Dimension | In vivo anti-inflammatory efficacy (paw edema inhibition) |
|---|---|
| Target Compound Data | MGDG: ~65% inhibition at 0.5 mg/ear; ~72% inhibition at 1 mg/ear (paw edema) |
| Comparator Or Baseline | DGDG: ~18% inhibition at 0.5 mg/ear; ~20% inhibition at 1 mg/ear; Indomethacin: ~48% inhibition at 0.5 mg/ear |
| Quantified Difference | MGDG ≈ 3.6× more potent than DGDG at 0.5 mg/ear; MGDG exceeds indomethacin by ~35% relative inhibition |
| Conditions | Carrageenan-induced paw edema in mice; Croton-oil-induced ear edema in mice |
Why This Matters
This quantitative potency differential establishes MGDG as the preferred galactolipid for anti-inflammatory lead development, as DGDG substitution would yield substantially reduced efficacy.
- [1] Bruno A, Rossi C, Marcolongo G, Di Lena A, Venzo A, Berrie CP, Corda D. Selective in vivo anti-inflammatory action of the galactolipid monogalactosyldiacylglycerol. Eur J Pharmacol. 2005; 524(1-3): 159-168. View Source
